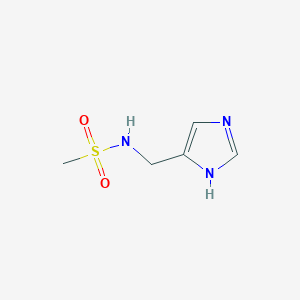
N-((1H-Imidazol-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Imidazol-4-yl)methyl)methanesulfonamide is a compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-4-yl)methyl)methanesulfonamide typically involves the reaction of 1H-imidazole-4-methanol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1H-imidazole-4-methanol and methanesulfonyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of 1H-imidazole-4-methanol and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to ensure better control over reaction conditions and to handle larger quantities of reactants. The use of automated systems can also improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-((1H-Imidazol-4-yl)methyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can mimic the structure of histidine, an amino acid found in many active sites of enzymes, allowing the compound to bind to and inhibit these enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional group compatibility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-((1H-Imidazol-4-yl)methyl)methanesulfonamide exerts its effects often involves the interaction of its imidazole ring with biological targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the methanesulfonamide group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-methanol: A precursor in the synthesis of N-((1H-Imidazol-4-yl)methyl)methanesulfonamide.
Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions.
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in this compound.
Uniqueness
This compound is unique due to its combination of an imidazole ring and a methanesulfonamide group. This combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent highlight its significance in both research and industrial applications.
Properties
Molecular Formula |
C5H9N3O2S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-11(9,10)8-3-5-2-6-4-7-5/h2,4,8H,3H2,1H3,(H,6,7) |
InChI Key |
GWQPOKCIBNJDEF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)

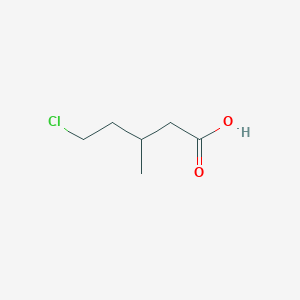
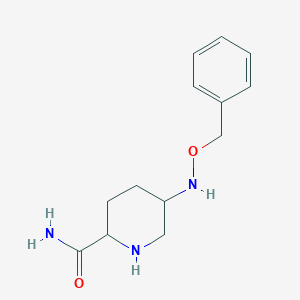
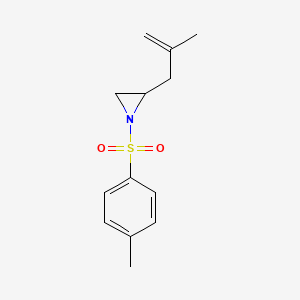
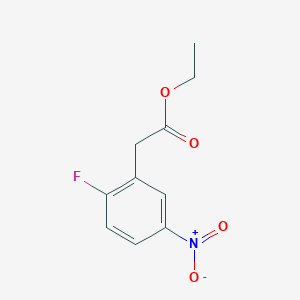
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)



![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
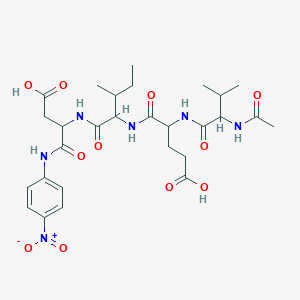
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
